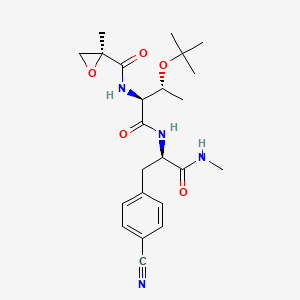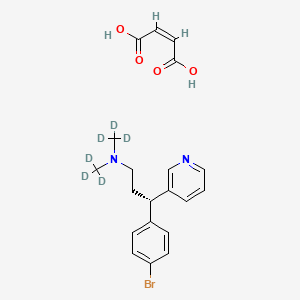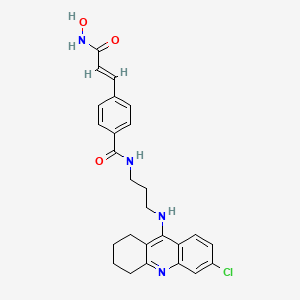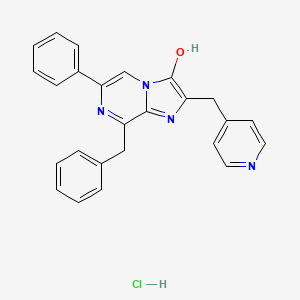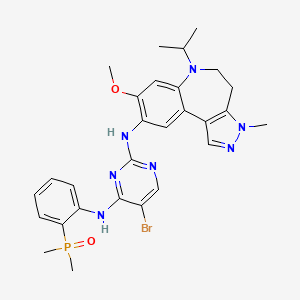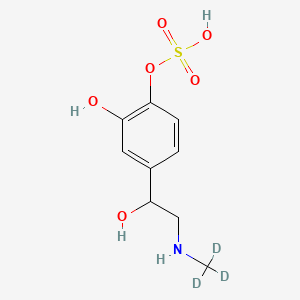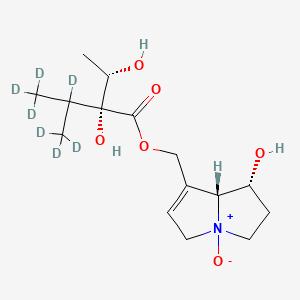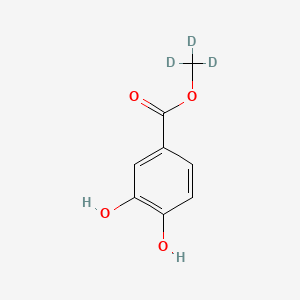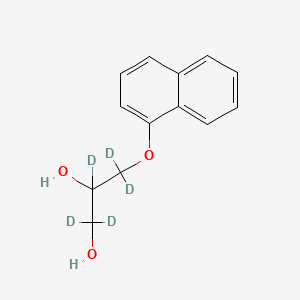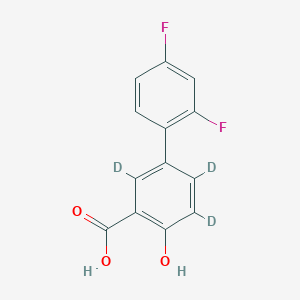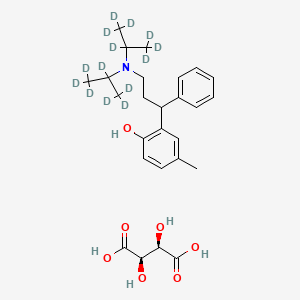
(rac)-Tolterodine-d14 (tartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(rac)-Tolterodine-d14 (tartrate) is a deuterated form of tolterodine, a medication used to treat overactive bladder. The compound is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. The tartrate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Tolterodine-d14 (tartrate) involves several steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the tolterodine molecule. This can be achieved through catalytic hydrogenation using deuterium gas.
Formation of the Racemic Mixture: The deuterated tolterodine is then resolved into its enantiomers using chiral chromatography or crystallization techniques.
Tartrate Salt Formation: The resolved enantiomers are reacted with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of (rac)-Tolterodine-d14 (tartrate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Deuteration: Using a deuterium source and a suitable catalyst to introduce deuterium atoms.
Chiral Resolution: Employing high-performance liquid chromatography (HPLC) or other chiral separation techniques.
Salt Formation: Reacting the resolved enantiomers with tartaric acid under controlled conditions to form the tartrate salt.
Chemical Reactions Analysis
Types of Reactions
(rac)-Tolterodine-d14 (tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tolterodine derivatives.
Scientific Research Applications
(rac)-Tolterodine-d14 (tartrate) has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of tolterodine in the body.
Drug Development: Helps in the development of new drugs for overactive bladder treatment.
Biological Research: Used in studies to understand the mechanism of action of tolterodine and its effects on the bladder.
Industrial Applications: Employed in the synthesis of other deuterated compounds for pharmaceutical use.
Mechanism of Action
(rac)-Tolterodine-d14 (tartrate) exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors in the bladder. This inhibits the action of acetylcholine, leading to relaxation of the bladder muscles and reduction in urinary frequency and urgency. The molecular targets include muscarinic receptors M2 and M3, which are involved in bladder contraction.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: The non-deuterated form of the compound.
Fesoterodine: Another antimuscarinic agent used for overactive bladder.
Oxybutynin: A similar compound with antimuscarinic properties.
Uniqueness
(rac)-Tolterodine-d14 (tartrate) is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart. This can result in improved efficacy and reduced side effects.
Properties
Molecular Formula |
C26H37NO7 |
|---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i1D3,2D3,3D3,4D3,16D,17D; |
InChI Key |
TWHNMSJGYKMTRB-GPSUCFBESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


